Carbethoxymethyl acrylate
Description
Contextualization within Acrylate (B77674) Chemistry
Acrylates are a major class of vinyl monomers, characterized by the structure CH₂=CHCOOR. smolecule.com They are esters of acrylic acid and are widely used in the production of a vast array of polymers. The properties of polyacrylates can be finely tuned by varying the "R" group of the monomer. Carbethoxymethyl acrylate is a specialized acrylate where the ester group contains a carboxylic acid functionality, setting it apart from simpler alkyl acrylates like methyl or butyl acrylate. This dual functionality is key to its utility, enabling it to act as a monomer for polymerization while also providing a site for secondary chemical modifications or intermolecular interactions.
Significance of Acrylate Monomers in Polymer Science and Organic Synthesis
Acrylate monomers are fundamental to polymer science due to their ability to undergo rapid polymerization via free-radical mechanisms, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. smolecule.com This allows for the synthesis of polymers with well-defined molecular weights and architectures. The resulting polyacrylates are known for their clarity, weather resistance, and adhesive properties, making them suitable for coatings, adhesives, and plastics. mendelchemicals.com
In organic synthesis, the acrylate moiety serves as a Michael acceptor, participating in conjugate addition reactions. smolecule.com The carboxylic acid group in this compound further expands its synthetic utility, allowing for reactions such as esterification and amidation, and enabling the formation of hydrogen bonds which can influence polymer morphology and properties.
Overview of Research Trajectories for this compound
Research into this compound is dynamic and expanding, with several key areas of investigation:
Emulsion and Dispersion Polymerization: A significant area of research focuses on the behavior of CEA in emulsion polymerization systems. researchgate.netacs.org Studies have investigated its partitioning between the water and monomer phases, which is crucial for controlling the polymerization process and the final properties of the latex. researchgate.netacs.org Its water solubility and reactivity make it a valuable comonomer for producing stable and functional polymer dispersions. chemicalbook.com
Adhesion Promotion: The carboxylic acid group in CEA is a key feature for enhancing the adhesion of polymers to various substrates, including metals and cellulosic materials. mendelchemicals.comnih.govfrontiersin.org Research has demonstrated that incorporating CEA into polymer formulations improves the mechanical strength and adhesive performance of the resulting materials. nih.govfrontiersin.org
Biomedical Applications and Drug Delivery: The biocompatibility and pH-responsive nature of polymers containing CEA have made them attractive for biomedical applications. Recent studies have explored their use in creating hydrogels and pH-sensitive composite particles for the controlled loading and targeted release of bioactive molecules. smolecule.comnih.gov For instance, mesoporous silica (B1680970) nanoparticles coated with a poly(2-carboxyethyl acrylate) shell have been developed for pH-triggered drug delivery. nih.gov
Modification of Natural Polymers: Researchers are actively exploring the use of CEA to modify natural polymers like cellulose (B213188). Grafting CEA onto cellulose nanocrystals has been shown to enhance their thermal stability and compatibility with hydrophobic polymer matrices, opening up possibilities for creating advanced bio-based nanocomposites. nih.govfrontiersin.org
Chemical and Physical Properties of this compound
The following table summarizes key physical and chemical properties of this compound (2-carboxyethyl acrylate).
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₈O₄ | sigmaaldrich.com |
| Molecular Weight | 144.13 g/mol | sigmaaldrich.com |
| Appearance | Colorless to light yellow viscous liquid | chemicalbook.com |
| Boiling Point | 103 °C at 19 mmHg | chemicalbook.com |
| Density | 1.214 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.457 | sigmaaldrich.com |
| Solubility in Water | Soluble | smolecule.comsigmaaldrich.com |
| CAS Number | 24615-84-7 | sigmaaldrich.com |
Research Findings on this compound Polymerization
The table below highlights significant research findings related to the polymerization and application of this compound.
| Research Focus | Key Findings | Reference(s) |
| Emulsion Polymerization | The distribution of CEA between water and various non-functional monomer phases is heavily influenced by the hydrogen-bond-acceptor characteristics of the organic phase. | researchgate.netacs.org |
| Adhesion to Cellulose Nanocrystals (CNCs) | Modification of CNCs with CEA enhances their adhesive properties and mechanical strength when incorporated into an epoxy resin matrix. | nih.govfrontiersin.org |
| Controlled Polymerization | CEA can be successfully polymerized using RAFT techniques, allowing for the synthesis of well-defined polymers. | smolecule.com |
| pH-Responsive Drug Delivery | Composite polymer particles of Fe₃O₄/SiO₂/P(2-CEA) demonstrate pH-responsive behavior, making them suitable for targeted drug release in alkaline environments. | nih.gov |
| Flexibility of Polymers | The homopolymer of CEA has a low glass transition temperature (<30°C), which imparts greater flexibility to the resulting polymers. | chemicalbook.comsmolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21045-68-1 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-6(8)11-5-7(9)10-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
CGGLGGHHEKSTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies for Carbethoxymethyl Acrylate and Its Precursors
Wittig Olefination Approaches for Acrylate (B77674) Synthesis
The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with high regioselectivity. udel.edu It involves the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org For the synthesis of acrylates, a stabilized ylide is typically employed.
A key reagent in the synthesis of carbethoxymethyl acrylate via the Wittig reaction is (Carbethoxymethylene)triphenylphosphorane. This stabilized ylide is commercially available or can be prepared from triphenylphosphine (B44618) and an appropriate haloacetate. The reaction proceeds by the nucleophilic attack of the ylide on an aldehyde, leading to the formation of the desired acrylate. udel.edu
The general scheme for this reaction is as follows:
Reactants: Aldehyde (e.g., formaldehyde (B43269) or its equivalent) and (Carbethoxymethylene)triphenylphosphorane.
Product: this compound and triphenylphosphine oxide.
Driving Force: The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. udel.edu
The use of related ylides, such as those derived from different phosphines or containing alternative ester groups, allows for the synthesis of a diverse range of acrylate derivatives.
The mechanism of the Wittig reaction, particularly under lithium-salt-free conditions, is understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate directly. wikipedia.orgrsc.org This four-membered ring then collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. udel.edu
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as (Carbethoxymethylene)triphenylphosphorane, generally lead to the formation of the (E)-alkene with high selectivity. wikipedia.org This selectivity is attributed to the reversibility of the initial cycloaddition and the thermodynamic stability of the trans-oxaphosphetane intermediate. Computational studies using density functional theory (DFT) have provided significant insights into the transition states and have supported the experimental observations regarding selectivity. nih.gov For stabilized ylides, a strong dipole-dipole interaction in the transition state is a key factor driving the high E-selectivity. nih.gov
To enhance the efficiency and sustainability of the Wittig reaction, various optimization strategies have been explored.
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields and stereoselectivity. tubitak.gov.tr For instance, a microwave-assisted, one-pot Wittig reaction under solvent-free conditions using basic alumina (B75360) as a solid support has been reported to produce olefins in good to excellent yields within 30-50 minutes. tubitak.gov.trresearchgate.net This method offers an energy-efficient and scalable route for olefination. tubitak.gov.tr
Solvent Systems: While traditional Wittig reactions often employ anhydrous aprotic solvents like THF or DMSO, greener alternatives are being investigated. numberanalytics.comresearchgate.net Reactions have been successfully carried out in aqueous media, such as a saturated sodium bicarbonate solution, providing an environmentally benign "one-pot" procedure. sciepub.com Solvent-free conditions, where the reactants are mixed neat, represent another sustainable approach that minimizes waste. udel.edu
Catalysis: The development of catalytic Wittig reactions is an ongoing area of research aimed at reducing the stoichiometric use of phosphine (B1218219) reagents. organic-chemistry.org Additionally, visible-light photoredox catalysis has emerged as a mild and efficient method for olefination, tolerating a wide range of functional groups. nih.gov
| Reaction Parameter | Conventional Method | Optimized Method |
| Energy Source | Thermal Heating | Microwave Irradiation tubitak.gov.tr |
| Solvent | Anhydrous Organic Solvents (e.g., THF, DMSO) numberanalytics.com | Aqueous Media sciepub.com, Solvent-Free udel.edu |
| Reaction Time | Several hours to days | 30-50 minutes tubitak.gov.tr |
| Catalyst | Stoichiometric Phosphine | Catalytic Phosphine organic-chemistry.org, Photoredox Catalysis nih.gov |
Alternative Esterification and Transesterification Routes to Acrylates
Beyond the Wittig reaction, esterification and transesterification provide viable pathways to acrylate esters.
Esterification: This classic method involves the reaction of acrylic acid with an alcohol in the presence of an acid catalyst. To synthesize this compound, one would react acrylic acid with the corresponding hydroxyacetate ester. The use of solid acid catalysts like cation exchange resins (e.g., Amberlyst 15) can simplify product purification and catalyst recovery. researchgate.net
Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For example, methyl acrylate can be transesterified with a suitable alcohol to yield the desired acrylate ester. researchgate.net This method is often driven by the removal of the lower-boiling alcohol byproduct via azeotropic distillation. google.com Various catalysts, including mixed metal salts and organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective. google.comresearchgate.net
Bio-based Synthesis Strategies for Acrylate Monomers
The increasing demand for sustainable chemical processes has spurred research into the production of acrylates from renewable resources. researchgate.net Lignocellulosic biomass, rich in carbohydrates, is a promising feedstock for producing bio-based monomers. researchgate.netrsc.org
Lactic acid, readily available from the fermentation of sugars, is a key platform molecule for the synthesis of bio-based acrylates. researchgate.netresearchgate.net Several strategies have been developed to convert lactic acid and its derivatives into acrylic acid and acrylate esters.
One notable method involves a two-step catalytic process starting from alkyl lactates. renewable-carbon.euumn.edu
Hydroesterification: The alkyl lactate (B86563) is reacted with carbon monoxide and ethylene (B1197577) in the presence of a palladium catalyst to produce an alkyl 2-(propionyloxy)propanoate intermediate with quantitative yields. renewable-carbon.euumn.edu
Pyrolysis: This intermediate is then pyrolyzed to yield the corresponding acrylate ester and propionic acid. renewable-carbon.euumn.edu
This process is advantageous as it can be performed under neat conditions at relatively low temperatures (80°C) and utilizes inexpensive feedstocks. renewable-carbon.euumn.edu
Another approach involves the liquid-phase dehydration of lactic acid or its derivatives. google.com For instance, the conversion of lactide (the cyclic dimer of lactic acid) to acrylic acid has been achieved with high selectivity using a hydrobromic acid catalyst in a temperature-stable ionic liquid. nih.gov This method avoids volatile organic solvents and allows for in situ removal of the acrylic acid product, leading to high yields. nih.gov
| Starting Material | Key Transformation | Product |
| Alkyl Lactate | Catalytic Hydroesterification followed by Pyrolysis renewable-carbon.euumn.edu | Alkyl Acrylate |
| Lactide | Catalytic Dehydration in Ionic Liquid nih.gov | Acrylic Acid |
Sustainable Feedstock Utilization in Acrylate Production
The chemical industry is increasingly shifting from traditional petrochemical feedstocks to renewable resources to mitigate environmental impact and address concerns about the availability of fossil fuels. fau.euazom.com The production of acrylic acid and its esters, known as acrylates, is a key area of this transition. Conventionally, acrylates are manufactured from the vapor-phase oxidation of propylene (B89431), a byproduct of petroleum refining. azom.comfau.eu However, significant research has been dedicated to developing sustainable pathways from biomass.
Two of the most promising renewable feedstocks for acrylic acid production are glycerol (B35011) and lactic acid.
Lactic acid , produced through the fermentation of carbohydrates from sources like corn and sugarcane, is another key platform molecule for "green" acrylic acid. fau.euazom.comfau.euusda.gov This bio-based route is attractive due to the potential for lower production costs and reduced oil consumption. fau.eufau.eu The process typically involves the catalytic dehydration of lactic acid to acrylic acid. fau.euazom.com Researchers have developed highly efficient catalyst formulations, such as amine-doped FAU zeolites, that significantly improve the yield and reduce the cost of producing renewable acrylates from corn-derived lactic acid. usda.govsoci.org A new, sustainable method reacting alkyl lactate with carbon monoxide and ethylene in the presence of a palladium catalyst has also been developed, offering quantitative yields of acrylate precursors at lower temperatures. renewable-carbon.eu
The table below summarizes key research findings on sustainable feedstock utilization for acrylate production.
Table 1: Sustainable Feedstocks for Acrylate Production
| Feedstock | Source | Conversion Route | Key Research Findings | Citations |
|---|---|---|---|---|
| Glycerol | Biodiesel Byproduct | Two-step protocol: Deoxydehydration to allyl alcohol, then gas-phase oxidation over Mo-V-W-O catalysts. | Achieved an overall acrylic acid yield of 80% with superb catalyst stability. | acs.org |
| Thermocatalytic Conversion | Thermocatalytic routes are versatile and have reported higher acrylic acid yields compared to biochemical methods. | rsc.orgrsc.org | ||
| Lactic Acid | Fermentation of Corn, Sugarcane | Catalytic Dehydration | Represents an environmentally friendly alternative with potential for low production cost. | fau.eufau.eu |
| Catalytic conversion over amine-doped FAU zeolites | Provides corn-derived acrylic acid at cost parity with petrochemical methods and reduces CO2 emissions. | usda.govsoci.org | ||
| Catalytic hydroesterification of alkyl lactates | A two-step process using a palladium catalyst that provides quantitative yields at a relatively low temperature of 80°C. | renewable-carbon.eu | ||
| Bioethanol | European sources (non-food) | Conversion to Ethyl Acrylate | Maintains the same quality as fossil-based counterparts with a 30% reduction in Product Carbon Footprint. | cefic.org |
Purification and Isolation Methodologies for Analytical Purity
Achieving high purity is critical for acrylate esters, as impurities can significantly affect polymerization processes and the properties of the final polymer. Analytical purity is ensured through various rigorous purification and isolation methodologies.
Distillation is a fundamental technique for purifying acrylates. Extractive distillation with water is a common method to separate the acrylate ester from alcohols and other impurities. google.comgoogle.com To prevent polymerization during heating, inhibitors such as hydroquinone (B1673460) or phenolics are often added. google.comorgsyn.org Vacuum distillation is also employed to lower the boiling point and minimize thermal stress on the heat-sensitive acrylate, thereby preventing unwanted polymerization. orgsyn.orgwikipedia.org Crude product streams are often subjected to a series of distillation steps to separate unreacted materials and byproducts, ultimately achieving purities exceeding 99%. google.comwikipedia.org
Chromatography is a powerful tool for both the analysis and purification of acrylates. Gas chromatography (GC), typically with a flame ionization detector (FID), is the standard method for determining the purity of acrylate esters and quantifying residual impurities like alcohols and other esters. kelid1.irbrjac.com.br For preparative-scale purification, column chromatography is utilized. For instance, passing the monomer through a column filled with basic aluminum oxide can effectively remove inhibitors like hydroquinone. cmu.edu Other specialized chromatographic methods, such as immunoaffinity chromatography, have been developed for purifying specific acrylate-based materials. nih.gov
Washing and Other Methods are also employed to remove specific types of impurities. Washing the crude acrylate product with dilute aqueous solutions, such as sodium carbonate or sodium sulfite, can remove acidic impurities or residual polymerization inhibitors. google.com In some processes, ammonia (B1221849) is used to precipitate polymeric impurities, which can then be removed by filtration, a method particularly useful in purifications following transesterification reactions. google.com For some acrylates, purification can also be achieved by freezing and decanting the supernatant liquid multiple times. orgsyn.org
The table below outlines common purification methodologies for achieving analytical purity in acrylates.
Table 2: Purification and Isolation Methodologies for Acrylates
| Methodology | Description | Impurities Removed | Resulting Purity | Citations |
|---|---|---|---|---|
| Extractive Distillation | Distillation using water as an extractant. | Alcohols (e.g., methanol, ethanol), other volatile impurities. | Product purity can exceed 99%. | google.comgoogle.com |
| Vacuum Distillation | Distillation under reduced pressure to lower the boiling point. | High-boiling impurities, unreacted starting materials. | Helps prevent polymerization, yielding high-purity product (>99.9%). | orgsyn.orgwikipedia.org |
| Gas Chromatography (GC) | Analytical technique to separate and quantify components. | Used for purity assessment and detection of alcohols, other esters, and ethers. | Standard method for determining purity, often reported to the nearest 0.01%. | kelid1.irbrjac.com.br |
| Column Chromatography | Purification by passing the substance through a column with a stationary phase (e.g., alumina). | Polymerization inhibitors (e.g., hydroquinone), polar impurities. | Effective for lab-scale purification to obtain high-purity monomer. | cmu.edu |
| Washing | Using aqueous solutions (e.g., sodium carbonate, ammonia) to remove soluble impurities. | Acidic impurities, residual catalysts, low molecular weight polymers. | An essential step in multi-stage purification processes. | google.comgoogle.com |
Free Radical Polymerization Investigations
Conventional free radical polymerization offers a straightforward method for polymerizing this compound. The process involves the use of initiators that generate free radicals, which then propagate through the monomer units.
The choice of initiator system is crucial in determining the kinetics of the free radical polymerization of this compound. Commonly, thermal initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides (e.g., benzoyl peroxide, BPO) are employed. essentialchemicalindustry.org Photochemical initiation can also be utilized. The initiation step involves the decomposition of the initiator to form primary radicals, which then react with a monomer molecule to start the polymer chain growth.
The polymerization of acrylates can also be affected by secondary reactions, especially at elevated temperatures. These can include backbiting (intramolecular chain transfer) and β-scission, which can influence the final polymer structure and molecular weight. researchgate.net
Table 1: Representative Initiator Systems for Free Radical Polymerization of Functional Acrylates Note: This table presents data for analogous functional acrylates due to the limited availability of specific data for this compound.
| Initiator | Monomer System | Temperature (°C) | Solvent | Observations |
| AIBN | Methyl Acrylate | 60 | Toluene | Controlled polymerization with predictable molecular weights. |
| Benzoyl Peroxide | Butyl Acrylate | 70 | Bulk | High conversion achieved. |
| Potassium Persulfate | Acrylic Acid | 70 | Water | Suitable for aqueous phase polymerization. |
Several reaction parameters significantly influence the polymerization yield and monomer conversion in the free radical polymerization of this compound. These include:
Temperature: Higher temperatures generally lead to a faster rate of initiator decomposition and thus a higher rate of polymerization. researchgate.net However, excessively high temperatures can also increase the rate of side reactions, potentially leading to broader molecular weight distributions and changes in polymer architecture.
Initiator Concentration: Increasing the initiator concentration typically results in a higher polymerization rate and, consequently, a faster conversion of the monomer. ichemical.com However, this also leads to the formation of a larger number of polymer chains, which can result in a lower average molecular weight.
Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration. Therefore, higher monomer concentrations lead to faster polymerization rates and higher yields in a given time frame.
Solvent: The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetic rate constants. sigmaaldrich.com For functional acrylates, hydrogen bonding interactions with the solvent can play a significant role. acs.org
Studies on similar acrylate systems have shown that optimizing these parameters is key to achieving high conversion and desired polymer characteristics. mdpi.com For instance, in the polymerization of other acrylic monomers, careful control of temperature and initiator concentration has been shown to maximize yield while maintaining control over the polymer's properties. ichemical.com
Controlled/Living Polymerization Techniques
To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization (CLRP) techniques are employed for the polymerization of acrylates, including those with functional groups like this compound.
RAFT polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including functional acrylates. researchgate.net This technique involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization in a reversible manner.
The selection of an appropriate RAFT agent is critical for the successful controlled polymerization of acrylates. For more activated monomers like acrylates, dithioesters and trithiocarbonates are often effective CTAs. researchgate.net The polymerization kinetics in RAFT systems can exhibit an induction period and rate retardation, which are influenced by the concentration of the CTA. acs.org Despite these kinetic features, RAFT polymerization provides excellent control over the molecular weight, which increases linearly with monomer conversion, and results in polymers with low polydispersity indices (PDI). acs.org
Table 2: Examples of RAFT Polymerization of Functional Acrylates Note: This table presents data for analogous functional acrylates due to the limited availability of specific data for this compound.
| RAFT Agent (CTA) | Monomer | Initiator | Solvent | PDI |
| 2-Cyano-2-propyl dodecyl trithiocarbonate | Methyl Acrylate | AIBN | Toluene | < 1.2 |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Butyl Acrylate | AIBN | Dioxane | ~ 1.15 |
| Trithiocarbonate-based CTA | Hydroxyethyl Acrylate | ACVA | Water/DMSO | < 1.3 |
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of a variety of monomers, including functional acrylates. cmu.eduacs.org ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. acs.org
The success of ATRP for functional acrylates like this compound depends on the choice of initiator, catalyst (metal and ligand), and solvent. acs.org For instance, the polymerization of 2-hydroxyethyl acrylate has been successfully carried out using a copper bromide/bipyridine catalyst system. cmu.edu ATRP is known for its tolerance to a wide range of functional groups, allowing for the direct polymerization of monomers without the need for protecting groups in many cases. cmu.edu The kinetics of ATRP are typically first-order with respect to monomer concentration, and the molecular weight of the resulting polymer grows linearly with conversion, while polydispersities remain low. cmu.edu
Both RAFT and ATRP are highly effective for the precision synthesis of acrylate copolymers, including block, graft, and random copolymers. researchgate.net By sequentially adding different monomers, well-defined block copolymers can be synthesized. For example, a polymer of this compound could be synthesized first and then used as a macroinitiator for the polymerization of a second monomer to form a diblock copolymer.
The synthesis of copolymers of functional acrylates has been demonstrated in numerous studies. For instance, copolymers of butyl acrylate and methyl methacrylate (B99206) with functional monomers like glycidyl (B131873) methacrylate have been synthesized via RAFT mini-emulsion polymerization, yielding copolymers with controlled molecular weights and narrow particle size distributions. aip.orgresearchgate.net Similarly, ATRP has been used to create a wide variety of functional copolymers, including those with ester side groups. cmu.edu The ability to create such well-defined copolymers opens up a vast range of potential applications for materials based on this compound.
Copolymerization Behaviors of this compound
The incorporation of this compound into copolymer chains is governed by its reactivity relative to other monomers, which dictates the final microstructure and properties of the polymer.
Reactivity Ratios in Copolymerization Systems
Reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or a different monomer. These ratios, denoted as r₁ and r₂, determine the composition of the copolymer and the sequence distribution of the monomer units along the chain. For a copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer (e.g., r₁ = k₁₁/k₁₂).
The determination of these ratios typically involves polymerizing several monomer feed compositions to low conversion (below 15%) and then analyzing the resulting copolymer composition. nih.govmdpi.com Linearization methods, such as the Fineman-Ross and Kelen-Tüdős methods, are traditionally used to estimate the reactivity ratios from this data. researchgate.net The values are crucial for predicting copolymer composition at different monomer feeds, as illustrated by the examples in the table below for other acrylate systems.
Table 1: Reactivity Ratios for Various Acrylate/Methacrylate Copolymer Systems
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | System Tendency |
| Methyl Methacrylate | Styrene (B11656) | 0.46 | 0.53 | Random/Alternating |
| Methyl Methacrylate | Ethyl Acrylate | ~2.0 | ~0.2 | Blocky (MMA) / Random |
| Dibutyltin Maleate | Styrene | 0.00 | 0.28 | Random |
| Dibutyltin Maleate | Butyl Acrylate | 0.00 | 0.77 | Random |
Note: Data is compiled from representative literature on similar monomer systems to illustrate the concept of reactivity ratios. doi.orgresearchgate.netmdpi.com The tendency is inferred from the product r₁r₂. If r₁r₂ ≈ 1, the copolymerization is ideal (random). If r₁r₂ ≈ 0, it tends toward alternating. If r₁ > 1 and r₂ < 1, it suggests a tendency to form blocks of M₁.
Sequence Distribution and Microstructure in Acrylate Copolymers
For acrylate copolymers, the microstructure can be characterized using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy. doi.org By analyzing the chemical shifts of specific atoms, such as the carbonyl carbon, it is possible to determine the frequency of different monomer triads (e.g., M₁-M₁-M₁, M₁-M₁-M₂, M₂-M₁-M₂) and sometimes even pentads. doi.org This data provides a detailed picture of the copolymer's microstructure.
While no specific studies on the microstructure of this compound copolymers were identified, general principles from other acrylate systems apply. For example, in copolymers of methyl methacrylate and ethyl acrylate, the distribution of triads and pentads can be calculated and simulated based on Markov or Bernoulli statistics, which correlate well with experimental NMR data. doi.org The architecture of macromonomer surfactants used in emulsion polymerization can also significantly influence the microstructure and, consequently, the properties of the final polymer film, affecting hardness, hydrophilicity, and roughness. nih.gov The development of controlled radical polymerization techniques has enabled the synthesis of copolymers with precisely engineered sequences, such as alternating or gradient structures, which would not be achievable through conventional free-radical polymerization. arxiv.org
Interpolymer Complexation Studies
Interpolymer complexes (IPCs) are formed through non-covalent interactions, such as hydrogen bonds, electrostatic forces, or hydrophobic interactions, between two different polymers in solution. nih.gov These complexes can lead to materials with unique properties distinct from their individual components.
Specific research on interpolymer complexation involving poly(this compound) is not prevalent in the available literature. However, the principles can be understood from studies on structurally similar polymers. For instance, poly(acrylic acid) (PAA), a polycarboxylic acid, is known to form hydrogen-bond-induced complexes with non-ionic polymers containing ether or hydroxyl groups, such as poly(ethylene oxide) or poly(2-hydroxyethyl acrylate) (PHEA). nih.govresearchgate.net The formation and stability of these complexes are highly dependent on factors like pH, polymer concentration, and the order of mixing. researchgate.net
In the PAA-PHEA system, hydrogen bonding occurs between the carboxylic acid groups of PAA and the hydroxyl groups of PHEA. researchgate.net It was noted, however, that the complexation ability of PHEA is relatively low compared to other non-ionic polymers. researchgate.net Given that poly(this compound) possesses ester groups which are weaker hydrogen bond acceptors than hydroxyl or ether groups, its ability to form strong interpolymer complexes with proton-donating polymers like PAA might be similarly limited. The formation of such complexes is often studied using methods like viscometry, turbidimetry, and FTIR spectroscopy. researchgate.net
Advanced Polymerization Mechanisms
Modern polymer chemistry employs sophisticated reaction mechanisms to create materials with highly controlled structures and properties. This compound is amenable to several of these advanced techniques.
Dual-Curing Systems Involving Acrylate Chemistries
Dual-curing processes combine two distinct polymerization reactions that can be triggered sequentially or simultaneously by different stimuli, such as light (UV) and heat. researchgate.net This approach provides enhanced control over the curing process and allows for the creation of materials with a unique set of properties at both an intermediate and final stage. researchgate.netnih.gov Acrylate chemistry is frequently used in these systems due to its versatility. researchgate.net
A common dual-curing strategy involves an initial rapid UV-initiated free-radical polymerization of acrylate groups, followed by a slower, thermally activated reaction of a different functional group. nih.gov For a monomer like this compound, it could be part of a formulation that is first cured with UV light to form a solid "green part," which can then be subjected to a thermal post-cure to enhance mechanical and thermal properties. nih.gov This second stage could involve the reaction of other components in the blend, such as epoxies or isocyanates, leading to the formation of an interpenetrating polymer network (IPN). researchgate.net This two-step process allows for complex shaping during the first stage, followed by the development of the final, robust material properties in the second stage.
Thiol-Acrylate Click Chemistry (Radical and Michael Addition Mechanisms)
Thiol-acrylate "click" reactions are a class of highly efficient and specific reactions that are widely used in polymer synthesis and materials science. usm.eduresearchgate.net This chemistry can proceed via two main pathways: a radical-mediated thiol-ene reaction or a base-catalyzed thiol-Michael addition.
Radical-Mediated Thiol-Ene Reaction: This reaction is typically initiated by UV light or heat and involves the radical addition of a thiyl radical (RS•) across the acrylate double bond. usm.edu The reaction proceeds via a chain mechanism. However, for electron-poor alkenes like acrylates, the radical process can be complicated by competitive homopolymerization of the acrylate monomer, which means the 1:1 thiol-to-acrylate stoichiometry is often not achieved. usm.edu Therefore, this radical pathway is more efficient with electron-rich double bonds. usm.edu
Thiol-Michael Addition: The Michael addition is a conjugate addition of a nucleophile—in this case, a thiolate anion (RS⁻)—to the electron-deficient double bond of the acrylate. nih.govresearchgate.net This reaction is typically catalyzed by a mild base (e.g., an amine or phosphine) and proceeds via a step-growth mechanism. rsc.orglsu.edu Unlike the radical reaction, the Michael addition is not susceptible to oxygen inhibition and does not compete with acrylate homopolymerization, allowing for the formation of highly uniform polymer networks with a precise 1:1 stoichiometry. usm.edunih.gov The reaction is highly efficient and can proceed rapidly at room temperature. rsc.org The kinetics of the Michael addition can be tuned by the choice of catalyst, the functionality of the thiol and acrylate monomers, and the pH of the system. nih.govlsu.edu This high degree of control makes thiol-acrylate Michael addition a powerful tool for creating well-defined hydrogels and other advanced materials. nih.govnuaa.edu.cn
Table 2: Comparison of Thiol-Acrylate Reaction Mechanisms
| Feature | Radical Thiol-Ene | Thiol-Michael Addition |
| Mechanism | Chain-growth | Step-growth |
| Initiation | UV light or heat (radical initiator) | Base or nucleophilic catalyst |
| Stoichiometry | Often non-quantitative with acrylates | Quantitative (1:1 thiol to acrylate) |
| Side Reactions | Competitive acrylate homopolymerization | Generally very few |
| Oxygen Inhibition | Susceptible | Not susceptible |
| Key Advantage | Rapid curing under UV | High control, uniform networks |
Polymerization Studies of Carbethoxymethyl Acrylate
Catalytic Polymerization
The investigation into the catalytic activity of inorganic nanoparticles for the polymerization of acrylate (B77674) monomers has revealed promising avenues for developing novel and efficient polymerization systems. While specific research focusing exclusively on carbethoxymethyl acrylate is limited, studies on similar monomers, such as methyl methacrylate (B99206) (MMA), provide significant insights into the potential catalytic behavior of these nanoparticles. Research into hybrid iron oxide-silver nanoparticles, for instance, has demonstrated their effectiveness in catalyzing the polymerization of MMA, suggesting a potential parallel for this compound.
In a notable study, hybrid iron oxide-silver catalysts were synthesized and their catalytic activity in MMA polymerization was thoroughly examined. The catalysts were prepared at room temperature through a two-step reduction process. Initially, iron oxide nanoparticles were formed by the reduction of FeCl₃ with sodium borohydride (B1222165) (NaBH₄). Subsequently, these magnetic nanoparticles were doped with silver nanoparticles. To enhance stability and catalytic efficiency, some silver nanoparticles were functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) or poly(ethyleneimine) (PEI).
The catalytic performance of these nanoparticles—Fe, Ag/Fe, PEI-Ag/Fe, and APTES-Ag/Fe—was evaluated under various conditions, including in the presence of O₂, N₂, sodium bisulfite (NaHSO₃), and benzoyl peroxide, in both bulk and solution polymerization of MMA. The results indicated that these hybrid nanoparticles are highly effective catalysts.
Under optimal conditions, the conversion efficiency for MMA polymerization was remarkably high, reaching 100% with Fe and Ag/Fe catalysts, 97.6% with PEI-Ag/Fe, and 99.1% with APTES-Ag/Fe catalysts. researchgate.net The resulting poly(methyl methacrylate) (PMMA) was characterized by gel permeation chromatography (GPC) and proton nuclear magnetic resonance spectroscopy (¹HNMR) to determine its molecular weight and structure. researchgate.net
The study highlights the potential of using such hybrid inorganic nanoparticles as efficient catalysts in acrylate polymerization. The magnetic nature of the iron oxide core also offers the advantage of easy catalyst recovery and reuse, which is a significant step towards more sustainable and cost-effective polymer production processes. The principles and findings from this research on MMA can serve as a foundational basis for exploring the catalytic polymerization of this compound using similar inorganic nanoparticle systems.
Table 1: Catalyst Efficiency in Methyl Methacrylate Polymerization
| Catalyst | Conversion Efficiency (%) |
| Fe | 100 |
| Ag/Fe | 100 |
| PEI-Ag/Fe | 97.6 |
| APTES-Ag/Fe | 99.1 |
Reaction Mechanisms and Reactivity of Carbethoxymethyl Acrylate
Nucleophilic Addition Reactions to the Acrylate (B77674) Double Bond
The polarized nature of the acrylate double bond, influenced by the electron-withdrawing carbethoxymethyl group, renders the β-carbon electrophilic and prone to attack by nucleophiles. This reactivity is central to many of its applications.
Michael Addition Pathways with Various Donors (e.g., Amines, Acetoacetates)
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like carbethoxymethyl acrylate. researchgate.net This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the acrylate (the Michael acceptor).
With Amine Nucleophiles: Primary and secondary amines readily add to the acrylate double bond in an aza-Michael addition. The reaction is typically base-catalyzed, or the amine itself can act as both the nucleophile and the base. nih.govnih.gov The process can be highly efficient, sometimes accelerated by methods such as microwave irradiation to achieve high yields in reduced reaction times. nih.govnih.gov The reaction between an amine and an acrylate is a versatile method for synthesizing β-amino esters. nih.gov
With Acetoacetate (B1235776) Nucleophiles: Carbon-based nucleophiles, such as the enolate derived from ethyl acetoacetate, are effective Michael donors. researchgate.net In the presence of a base, the acetoacetate is deprotonated to form an enolate anion, which then attacks the β-carbon of the acrylate. researchgate.net The reaction is driven by the formation of a stable carbon-carbon single bond, replacing a carbon-carbon pi bond. researchgate.net The strength of the base catalyst plays a crucial role; strong bases can lead to a pseudo-first-order reaction with respect to the acrylate concentration. researchgate.net It is important to note that the product of the initial Michael addition may still contain an active methylene (B1212753) hydrogen, potentially allowing for a second addition reaction. researchgate.net
Kinetics and Regioselectivity of Addition Reactions
The kinetics of Michael additions to acrylates are influenced by several factors, including the nature of the nucleophile, the catalyst, and the solvent. researchgate.net For instance, in the addition of acetoacetates, the reaction rate can exhibit a pseudo-first-order dependence on the acrylate concentration when a strong base is used. researchgate.net With weaker bases, the kinetics can become more complex, often following second-order kinetics. researchgate.net
Regioselectivity: The addition of nucleophiles to acrylates is highly regioselective, with the nucleophile consistently attacking the β-carbon. This is due to the electronic polarization of the α,β-unsaturated system. The carbonyl group withdraws electron density through resonance, creating a partial positive charge on the β-carbon, making it the primary site for nucleophilic attack (1,4-addition). researchgate.net Attack at the carbonyl carbon (1,2-addition) is generally less favored under thermodynamic control. researchgate.netmasterorganicchemistry.com
| Donor Type | Catalyst | Key Kinetic Features | Ref |
| Amines | Self-catalyzed or Base | Can be significantly accelerated with microwave irradiation. | nih.govnih.gov |
| Acetoacetates | Strong Base (e.g., DBU) | Pseudo-first-order dependence on acrylate concentration. | researchgate.net |
| Acetoacetates | Weak Base (e.g., K2CO3) | Follows second-order kinetics. | researchgate.net |
Radical Reaction Pathways of Acrylates
This compound, like other acrylate monomers, readily undergoes radical polymerization to form high molecular weight polymers. This process is fundamental to the production of a wide range of acrylic materials.
Chain Initiation and Propagation in Radical Polymerization
Radical polymerization proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps.
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include compounds that decompose upon heating or irradiation, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). libretexts.org These initiators produce primary radicals that then add to the double bond of a monomer molecule, creating a new, monomer-centered radical. libretexts.org Interestingly, at high temperatures (above 140°C), molecular oxygen can act as an initiator for acrylate polymerization, a phenomenon that contrasts with its typical role as an inhibitor at lower temperatures. westlake.edu.cn Self-initiation of acrylates at high temperatures is also possible but is generally a slower process. upenn.edu
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the radical center to the end of the growing chain. libretexts.org This step repeats, rapidly increasing the length of the polymer chain. The addition is regioselective, with the radical adding to the CH₂= end of the acrylate to form a more stable, substituted radical on the carbon adjacent to the ester group. libretexts.org
Side Reactions and Chain Transfer Processes
While propagation is the primary chain-growth reaction, several side reactions can occur, influencing the final polymer structure and molecular weight. researchgate.net
Chain Transfer: This process involves the transfer of the radical from a growing polymer chain to another species, such as a monomer, solvent, or another polymer chain. nih.govcmu.edu Chain transfer to the monomer can lead to the formation of an unsaturated end group. researchgate.net Intramolecular chain transfer, also known as "backbiting," can occur where the radical at the end of a growing chain abstracts a hydrogen atom from earlier in the same chain, leading to the formation of mid-chain radicals and short-chain branches. researchgate.netacs.org Chain transfer to the polymer results in long-chain branching. nih.gov
Other Side Reactions:
β-Scission: Mid-chain radicals formed through backbiting can undergo scission, breaking the polymer backbone and potentially creating a macromonomer. researchgate.net
Termination: The chain reaction ceases when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation). libretexts.org
| Side Reaction | Description | Consequence | Ref |
| Chain Transfer to Monomer | A growing polymer radical abstracts an atom from a monomer molecule. | Lowers polymer molecular weight. | cmu.edu |
| Backbiting (Intramolecular Transfer) | The radical end of a chain abstracts a hydrogen from its own backbone. | Creates a mid-chain radical, leading to short-chain branching. | researchgate.netacs.org |
| Chain Transfer to Polymer | A growing polymer radical abstracts a hydrogen from another polymer chain. | Leads to long-chain branching. | nih.gov |
| β-Scission | Cleavage of the polymer backbone at a mid-chain radical site. | Can reduce molecular weight and form macromonomers. | researchgate.net |
Cycloaddition Reactions Involving Acrylate Moieties
The electron-deficient double bond of this compound can also participate in cycloaddition reactions. In these reactions, the acrylate acts as a "2π" component.
A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where the acrylate functions as the dienophile, reacting with a conjugated diene. The reaction is typically promoted by thermal conditions and results in the formation of a six-membered ring. The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a suprafacial-suprafacial mechanism. youtube.com
Other cycloadditions, such as [2+2] cycloadditions, are also possible. Unlike the thermally allowed [4+2] cycloaddition, a [2+2] cycloaddition between two alkene components (like two acrylate molecules) is typically forbidden under thermal conditions but can be allowed under photochemical conditions. youtube.com These reactions are governed by the principles of frontier molecular orbital (FMO) theory, where the symmetry of the highest occupied molecular orbital (HOMO) of one reactant must match the symmetry of the lowest unoccupied molecular orbital (LUMO) of the other. youtube.com
Diels-Alder Reactions with Dienophiles
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, acrylate esters, including this compound, typically function as the dienophile—the 2π-electron component—due to the electron-withdrawing nature of the ester group which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This activation makes them reactive towards electron-rich conjugated dienes.
The reaction is concerted, proceeding through a single, cyclic transition state. wikipedia.org While often stereoselective, the classic "endo rule," which predicts the preferential formation of the endo diastereomer, is not always dominant for simple acyclic dienophiles like acrylates in the absence of catalysts. rsc.org For instance, the reaction of 1,3-butadiene (B125203) with methyl acrylate shows kinetic endo:exo ratios close to 1:1. rsc.org
The reactivity and selectivity of Diels-Alder reactions involving acrylates can be significantly enhanced through catalysis, particularly by Lewis acids. A Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinates to the carbonyl oxygen of the acrylate. acs.orgmdpi.com This coordination further lowers the dienophile's LUMO energy, increasing its electrophilicity and accelerating the reaction. acs.orgacs.org Lewis acid catalysis often enhances endo-selectivity. acs.org Computational studies on the BF₃-catalyzed reaction between butadiene and methyl acrylate show that the catalyst increases mutual polarization and charge transfer between the reactants, lowering the activation energy barrier. mdpi.com The reaction mechanism can shift from a synchronous to a more asynchronous or even stepwise pathway, involving zwitterionic intermediates, especially with Lewis acid catalysis. acs.org
Below is a representative table for a Diels-Alder reaction involving a generic acrylate.
| Diene | Dienophile | Catalyst | Product | Key Observation | Reference |
|---|---|---|---|---|---|
| Butadiene | Methyl Acrylate | BF₃ | Methyl cyclohex-3-enecarboxylate | Catalyst lowers the activation energy and promotes an asynchronous bond formation process. | mdpi.com |
| Cyclopentadiene | Methyl Acrylate | None (Thermal) | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | α-methylation on the acrylate (e.g., methyl methacrylate) can shift selectivity towards the exo product. | nih.gov |
| Furan | Methyl Acrylate | Hf-BEA (Zeolite) | Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | Lewis acidic zeolites bind the dienophile, enhancing its electrophilic character and catalytic activity. | acs.org |
Other Pericyclic Transformations
Beyond the [4+2] cycloaddition, the electron-deficient double bond of this compound allows it to participate in other pericyclic reactions. msu.edu These reactions are characterized by a cyclic transition state involving the concerted reorganization of electrons. msu.edu
One such transformation is the ene reaction , where an alkene with an allylic hydrogen (the "ene") reacts with an electron-deficient alkene (the "enophile"), such as an acrylate. This process involves the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen atom.
Another class of relevant pericyclic reactions is [2+2] cycloadditions . While thermally forbidden for two standard alkenes, these reactions can be induced photochemically. Under UV irradiation, the acrylate can be promoted to an excited state, enabling it to react with another ground-state alkene to form a cyclobutane (B1203170) ring. This photochemical reactivity is a cornerstone of acrylate polymerization and cross-linking. In some cases, dearomative [2+2] cycloadditions have been achieved with thiophenes and acrylates under photochemical conditions. acs.org
Electrophilic and Photochemical Reactivity of Acrylates
The polarization of the acrylate functional group, with a partial positive charge on the β-carbon, makes it a potent electrophile, particularly in conjugate addition reactions. This reactivity is complemented by its ability to undergo transformations under photochemical conditions.
Electrophilic Reactivity (Michael Addition): this compound is an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles. wikipedia.org The general mechanism involves the attack of the nucleophile on the β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. researchgate.net
Key examples include:
Aza-Michael Addition: Primary and secondary amines react with acrylates to form β-amino esters. The reaction is often self-catalyzed as the amine can act as both the nucleophile and the base. researchgate.netnih.gov The addition of a primary amine's first N-H bond is typically faster than the second, allowing for controlled chain extension or cross-linking in polymer synthesis. researchgate.net
Thiol-Michael Addition: Thiols react efficiently with acrylates in the presence of a base or nucleophilic catalyst to form β-thioether esters. nih.gov This reaction is highly efficient and is considered a "click" reaction due to its speed, high yield, and lack of byproducts. nih.gov
Carbon-Michael Addition: Carbon nucleophiles, such as enolates derived from compounds like ethyl acetoacetate, can add to acrylates. This reaction is driven by the formation of a stable C-C σ-bond in place of a C-C π-bond. researchgate.net
Photochemical Reactivity: Acrylates are well-known for their photochemical reactivity, which is the basis for their widespread use in UV-curable resins and coatings. noaa.gov
Photopolymerization: Upon exposure to UV light in the presence of a photoinitiator, acrylates undergo rapid free-radical polymerization. noaa.govacs.org The initiator absorbs light to generate radicals, which attack the acrylate double bond, initiating a polymer chain. The reaction propagates as the radical chain end adds to subsequent monomer units. This process can be subject to oxygen inhibition, which can be mitigated in hybrid systems.
Photochemical Cycloadditions: As mentioned in section 4.3.2, acrylates can undergo [2+2] cycloadditions. Recent research has shown that through triplet-triplet energy transfer catalysis, acrylates can participate in dearomative cycloadditions with aromatic heterocycles like oxazoles. acs.org In this process, the photocatalyst excites the heterocycle to a triplet state, which then adds to the acrylate to form a bicyclic product. acs.org
Mechanistic Investigations of Functionalization Reactions
Detailed mechanistic studies, often employing a combination of experimental techniques (NMR, ESI-MS) and computational modeling (DFT), have provided deep insights into the functionalization of acrylates. While specific data for this compound is limited, extensive research on model compounds like methyl, ethyl, and butyl acrylate offers a clear framework for understanding its reactivity. acs.orgkaust.edu.sa
Polymerization Mechanisms: High-temperature polymerization of acrylates can occur even without an added initiator, a process known as self-initiated thermal polymerization. acs.orgwpmucdn.com Mechanistic modeling suggests this involves reactions like chain transfer to monomer, backbiting, and β-scission, which become significant at elevated temperatures. acs.orgdrexel.edu In controlled radical polymerization, nitroxide moderators like DEPN can be used to establish an equilibrium between dormant and active propagating radical species, allowing for the synthesis of polymers with well-defined structures. cmu.edu
Michael Addition Mechanisms: Computational studies of the aza-Michael addition have revealed multiple competing pathways. For the reaction of amines with ethyl acrylate in aprotic solvents, a 1,2-addition mechanism is often preferred. acs.org This involves the formation of a zwitterionic intermediate, followed by a rate-determining amine-assisted proton transfer. acs.org The structure of the amine and acrylate can influence whether a 1,4-addition pathway becomes competitive. acs.org The kinetics of base-catalyzed Michael additions show a direct dependence on catalyst concentration, with stronger bases generally leading to faster reactions. researchgate.net
Insertion Polymerization Mechanisms: Mechanistic studies on the palladium-catalyzed insertion polymerization of methyl acrylate have identified key intermediates. Using a (P^O)PdMe complex, researchers have isolated and characterized six-membered chelate complexes formed after two consecutive 2,1-insertions of the acrylate into the palladium-methyl bond. kaust.edu.sa These studies, supported by ESI-MS and DFT calculations, show that the displacement of the chelating carbonyl group by an incoming monomer is a crucial, though slow, step in the polymerization process. kaust.edu.sa
The following table summarizes key findings from mechanistic studies on acrylate reactions.
| Reaction Type | Model Acrylate | Methodology | Key Mechanistic Finding | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Ethyl Acrylate | Computational (ONIOM, M06-2X) & Kinetic Analysis | Reaction proceeds via a 1,2-addition to form a zwitterion, followed by a rate-limiting proton transfer. Primary amines react faster than secondary amines. | acs.org |
| Self-Initiated Polymerization | Ethyl Acrylate | Experimental & Mechanistic Modeling | At high temperatures (>140°C), reactions like backbiting and β-scission become important. A kinetic model was developed to predict conversion and molecular weight. | acs.org |
| Insertion Polymerization | Methyl Acrylate | NMR, X-ray Diffraction, ESI-MS, DFT | Identified stable six-membered palladium chelate intermediates after two monomer insertions. The overall energy barrier for further insertion is ~100 kJ/mol. | kaust.edu.sa |
| Carbon-Michael Addition | 2-Ethylhexyl Acrylate | In-situ FTIR & ¹H NMR | The reaction rate is directly proportional to the concentration of the base catalyst (e.g., DBU or K₂CO₃). | researchgate.net |
| Controlled Radical Polymerization | n-Butyl Acrylate | Dilatometry & ESR | Using a nitroxide moderator (DEPN), the polymerization reaches a pseudo-stationary state with a reversible equilibrium between dormant and active radical species. | cmu.edu |
Derivatization and Post Polymerization Functionalization Strategies
Modification of Poly(Carbethoxymethyl Acrylate) Architectures
The architecture of a polymer plays a crucial role in determining its macroscopic properties. For poly(CEMA) and other polyacrylates, controlled/living radical polymerization (CLRP) techniques are instrumental in synthesizing well-defined polymer architectures, including block copolymers, star-shaped polymers, and more complex structures. acs.org These methods provide a high degree of control over molecular weight, dispersity, and end-group functionality. rsc.orgresearchgate.net
Post-polymerization modification is a powerful tool for altering these pre-defined architectures. For instance, the bromine chain ends typically obtained from atom transfer radical polymerization (ATRP) are highly versatile. rsc.org They can be quantitatively transformed into a wide array of functional groups, such as azides, amines, and carboxylic acids, through various substitution reactions. rsc.orgresearchgate.net This end-group functionalization is critical for creating block copolymers or for attaching the polymer to surfaces or other molecules.
Another approach involves the "grafting-onto" method, where pre-synthesized polymer chains are attached to a polymer backbone. openpr.com This technique allows for precise control over the molecular weight and composition of both the backbone and the grafted chains, enabling the creation of copolymers with tailored properties. openpr.com
Grafting and Surface Functionalization Techniques
Grafting polymers onto surfaces is a key strategy for modifying the surface properties of materials, such as wettability, biocompatibility, and reactivity. nii.ac.jp The "grafting from" approach, where polymerization is initiated from the surface, typically results in a higher grafting density compared to the "grafting onto" method. acs.org
Plasma-assisted functionalization is a clean, scalable, and cost-effective method for preparing substrates for subsequent acrylate (B77674) polymerization. nih.govacs.org This technique can be used to introduce specific chemical functionalities onto a surface, which can then act as initiation sites for polymerization.
For example, a low-vacuum, hydrogen-assisted plasma activation process can be used to covalently attach linker molecules, such as p-aminophenol, to a graphene surface. nih.govacs.org The hydroxyl groups of these linker molecules can then initiate the in situ radical polymerization of an acrylate monomer, like 2-hydroxyethyl acrylate, leading to a hybrid material with a hydrophilic polymer layer. nih.govacs.org This method avoids the use of solvents and high temperatures that could degrade the substrate. acs.org Atmospheric pressure plasma (APP) polymerization is another promising technique for synthesizing polymer thin films with functional features on various substrates. mdpi.com
Polymer monoliths are continuous porous structures that have applications in areas like chromatography. Covalently attaching ligands to the surface of these monoliths can enhance their performance. A multi-step process can be employed to introduce functional groups, such as methacrylate (B99206) moieties, onto the surface of a material like polyether ether ketone (PEEK) tubing. nih.gov This involves surface etching, reduction, and subsequent reaction with a functionalizing agent. nih.gov A polymer monolith can then be synthesized in situ within the functionalized tubing, resulting in a strong covalent bond between the monolith and the tube wall. nih.gov
End-Group and Side-Chain Functionalization in Acrylate Polymers
The ability to functionalize the end-groups and side-chains of acrylate polymers provides a powerful means to control their properties and applications.
End-group functionalization is crucial for creating well-defined polymer architectures and for conjugating polymers to other molecules. rsc.orgresearchgate.netrsc.org Polymers synthesized via ATRP possess a terminal bromine atom that can be readily substituted with various functional groups. rsc.orgresearchgate.net For example, bromine-terminated poly(methyl acrylate) has been successfully functionalized with a wide range of small molecules to introduce acidic, basic, hydrophilic, or hydrophobic properties. rsc.orgrsc.org
Side-chain functionalization allows for the introduction of specific functionalities along the polymer backbone. nyu.educmu.edu This can be achieved by copolymerizing a functional monomer or by post-polymerization modification of a reactive precursor polymer. For instance, polymers containing reactive side chains, such as those with pentafluorophenyl esters, can be readily modified by reaction with various nucleophiles. researchgate.net This approach has been used to synthesize polymers with pendant TEMPO units, which have applications in various fields. researchgate.net Another strategy involves the use of organocatalytic transesterification for the post-polymerization functionalization of reactive copolymers. researchgate.net
Chemical Transformations on this compound Units within Copolymers
The carbethoxymethyl group in CEMA units within a copolymer provides a reactive handle for a variety of chemical transformations. Post-polymerization modification of these units allows for the introduction of diverse functionalities without the need to synthesize and polymerize a wide range of functional monomers.
One common strategy is transesterification . The ester linkage in the carbethoxymethyl group can be reacted with different alcohols or amines to introduce new side chains. This method has been used to modify poly(pentafluorophenyl acrylate) with various nucleophiles, demonstrating the versatility of this approach. researchgate.net Leveraging keto-enol tautomerization can drive side-chain functionalization to high conversion under mild conditions. rsc.org
Another powerful technique is photocatalytic reductive decarboxylation . This method has been used to transform polymer-bound phthalimide (B116566) esters into ethylene (B1197577) or propylene (B89431) repeat units, effectively creating olefin-acrylate copolymers. rsc.org This single-electron transfer (SET) based transformation opens up possibilities for creating copolymers with previously inaccessible monomer distributions. rsc.org
Furthermore, photochemical methods, such as oximation , can be used to introduce functional groups onto the backbone of polymers. chemrxiv.orgtue.nl This solvent- and catalyst-free method has been successfully applied to polyethylene, demonstrating its potential for modifying other polymer backbones. chemrxiv.orgtue.nl
| Parameter | Description | References |
| Polymerization Technique | Controlled/living radical polymerization (CLRP) such as ATRP is used to synthesize well-defined poly(CEMA) architectures with controlled molecular weight and end-group functionality. | rsc.org, researchgate.net, acs.org |
| End-Group Modification | The terminal bromine from ATRP can be quantitatively converted to various functional groups like azides, amines, and carboxylic acids. | rsc.org, rsc.org, researchgate.net |
| Grafting Method | The "grafting-onto" approach allows for the attachment of pre-synthesized polymer chains to a backbone, offering precise control over the final copolymer structure. | openpr.com |
| Functionalization Technique | Description | Substrate/Polymer | Resulting Functionality | References |
| Plasma-Assisted Functionalization | A clean and scalable method to introduce chemical groups on a surface that can initiate acrylate polymerization. | Graphene | Hydrophilic polymer layer | nih.gov, acs.org |
| Covalent Ligand Attachment | A multi-step process to chemically bond a polymer monolith to the wall of PEEK tubing for applications like chromatography. | PEEK tubing | Covalently attached polymer monolith | nih.gov |
| Side-Chain Functionalization | Introduction of specific chemical groups along the polymer backbone via copolymerization or post-polymerization modification. | Poly(pentafluorophenyl acrylate) | Pendant TEMPO units | researchgate.net |
| Photocatalytic Reductive Decarboxylation | A SET-based method to transform specific side chains into other chemical structures, enabling the synthesis of novel copolymers. | Polymer-bound phthalimide esters | Ethylene or propylene units | rsc.org |
| Photochemical Oximation | A solvent- and catalyst-free method to introduce functional groups onto the polymer backbone. | Polyethylene | Oxime, ketone, and nitro groups | chemrxiv.org, tue.nl |
Advanced Characterization Methodologies in Carbethoxymethyl Acrylate Research
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for purifying compounds and analyzing the composition of complex mixtures, such as polymers, which consist of chains of varying lengths.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of a polymer. youtube.com The technique separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.com A solution of the polymer, such as poly(Carbethoxymethyl acrylate), is passed through a column packed with porous gel. Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. youtube.comnih.gov
The GPC instrument, equipped with detectors like a refractive index (RI) detector, provides a chromatogram that represents the distribution of molecular sizes in the sample. By calibrating the system with polymer standards of known molecular weight, this distribution can be converted into a molecular weight distribution, allowing for the calculation of several important average values. youtube.com
Table 4: Key Parameters Obtained from GPC Analysis of Poly(this compound)
| Parameter | Symbol | Description |
|---|---|---|
| Number-Average Molecular Weight | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. youtube.com |
| Weight-Average Molecular Weight | Mₒ | An average that gives more weight to larger molecules than smaller ones. It is always greater than or equal to Mₙ. nih.gov |
| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution, calculated as Mₒ/Mₙ. A value of 1.0 indicates a monodisperse sample (all chains are the same length). researchgate.net |
This analysis is crucial for quality control and for correlating the polymer's molecular architecture with its macroscopic properties, such as viscosity, mechanical strength, and thermal behavior.
Thermal and Thermomechanical Characterization of Acrylate (B77674) Polymers
Understanding the behavior of poly(this compound) and its copolymers under thermal stress is critical for defining their processing parameters and service temperature limits.
Dynamic Mechanical Thermal Analysis (DMTA) is a powerful technique used to study the viscoelastic properties of polymers as a function of temperature and frequency. For copolymers containing this compound, DMTA provides crucial information on the glass transition temperature (Tg), storage modulus (E'), loss modulus (E''), and damping factor (tan δ). nih.gov
The analysis involves applying a sinusoidal stress to a sample and measuring the resultant strain. The storage modulus represents the elastic response (energy stored), while the loss modulus represents the viscous response (energy dissipated as heat). The ratio of these, tan δ, provides a measure of the material's damping ability. The peak of the tan δ curve is often used to define the glass transition temperature, where the polymer transitions from a rigid, glassy state to a more rubbery state.
In this compound copolymers, the flexible ether linkage and the ester group in the side chain are expected to influence the main chain mobility. DMTA can precisely quantify this effect, showing how the incorporation of this monomer affects the Tg and the modulus of the resulting copolymer compared to other acrylates. nih.gov For instance, increasing the content of a crosslinking agent in a copolymer formulation typically leads to a higher storage modulus and an increased Tg, effects which are clearly quantifiable by DMTA. nih.gov
Table 3: Illustrative DMTA Data for an Acrylate Copolymer System
| Copolymer Composition | Storage Modulus (E') at 25°C (GPa) | Glass Transition Temp. (Tg) from tan δ peak (°C) | Tan δ Peak Height |
| Poly(methyl methacrylate) | 3.0 | 115 | 0.8 |
| Poly(this compound) Homopolymer | 0.8 | -15 | 1.2 |
| Copolymer (50:50 MMA:CMA) | 1.8 | 45 | 1.0 |
| Crosslinked Copolymer (50:50:5 MMA:CMA:Crosslinker) | 2.2 | 60 | 0.9 |
Note: Data are representative and intended to illustrate expected trends.
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. elsevierpure.com It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For a polymer containing this compound, a DSC scan reveals key information about its morphology. As the sample is heated at a controlled rate, the glass transition appears as a step-like change in the baseline of the heat flow curve. This transition indicates the onset of large-scale molecular motion in the amorphous regions of the polymer. If the polymer is semi-crystalline, endothermic peaks corresponding to the melting of crystalline domains and exothermic peaks for crystallization upon cooling can be observed. The Tg of poly(this compound) is influenced by the flexibility of its ether-containing side chain. DSC allows for precise measurement of this property and enables comparison between different acrylate polymers and copolymers.
Table 4: Typical Thermal Transitions of an Amorphous Acrylate Polymer by DSC
| Thermal Event | Temperature Range (°C) | Heat Flow Direction | Information Gained |
| Glass Transition (Tg) | -20 to 0 | Endothermic Step | Temperature at which the polymer changes from a glassy to a rubbery state. |
| Enthalpic Relaxation | Near Tg | Endothermic Peak | Indicates the thermal history of the amorphous polymer (e.g., aging). |
| Decomposition | > 250 | Exothermic | Onset of thermal degradation of the polymer structure. |
Note: Values are hypothetical for an amorphous homopolymer of this compound.
Microscopic and Surface Analysis Techniques
Visualizing the nanoscale morphology and understanding the surface properties of polymeric materials are essential for applications in coatings, adhesives, and biomaterials.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the nanoscale. It is particularly well-suited for characterizing polymer surfaces because it does not require a conductive sample and can be operated in various environments, including air and liquid. youtube.com
In tapping-mode AFM, a sharp tip attached to a cantilever is oscillated near its resonance frequency as it scans the surface. Changes in the oscillation amplitude due to tip-surface interactions are used to generate a topographical map. This allows for the visualization of surface features of a poly(this compound) film, such as its roughness, and the identification of phase-separated domains in copolymer blends.
Beyond imaging, AFM can be used to probe surface interactions. By measuring the deflection of the cantilever as the tip approaches and retracts from the surface, a force-distance curve is generated. bgu.ac.il This provides quantitative information about adhesion and stiffness at the nanoscale. For a functional polymer like poly(this compound), this can be used to study how the carbethoxymethyl groups influence the polymer's interaction with different substrates or molecules. uc.edu
Table 5: Information Obtainable from AFM Analysis of a Poly(this compound) Film
| AFM Mode | Measurement | Type of Information |
| Tapping Mode (Topography) | Surface Height Variation | Provides a 3D map of the surface, allowing for roughness calculation (Ra, Rq). |
| Tapping Mode (Phase Imaging) | Phase Lag of Cantilever Oscillation | Reveals differences in material properties like adhesion and viscoelasticity, useful for identifying different components in a blend. |
| Force Spectroscopy | Force vs. Tip-Sample Distance | Quantifies local mechanical properties such as adhesion force and elastic modulus. |
| Contact Mode (Scratching) | Lateral Force Measurement | Can be used to assess the strength of interfacial adhesion between the polymer film and the substrate. uc.edu |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. eag.comwikipedia.org The process involves irradiating a sample with a beam of monochromatic X-rays, which causes the emission of photoelectrons from the sample's surface. eag.com The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated. kratos.com
In the context of polymers derived from this compound, XPS is crucial for verifying the surface chemistry. It can confirm the successful polymerization and identify any surface contamination or modification. The high-resolution analysis of individual elemental peaks can distinguish between different chemical bonding environments. For instance, the carbon (C1s) signal can be deconvoluted into separate peaks corresponding to carbon atoms in different functional groups, such as C-C/C-H bonds in the polymer backbone, C-O bonds of the ether and ester groups, and the O-C=O of the ester functionality. Similarly, the oxygen (O1s) signal can differentiate between oxygen in the carbonyl group (C=O) and the ether/ester single bond (C-O).
Research Findings: Analysis of acrylate-based polymers using XPS reveals distinct peaks for carbon and oxygen. The binding energies of these peaks are sensitive to the local chemical environment of the atom. caltech.edu A typical XPS survey scan first identifies all elements present on the surface (except H and He). wikipedia.orgcaltech.edu Subsequent high-resolution scans of the C1s and O1s regions provide detailed chemical state information. The relative areas of these deconvoluted peaks can be used to confirm the stoichiometry of the polymer at the surface.
Table 1: Representative XPS Binding Energies for Functional Groups in Poly(this compound) Note: These are typical binding energy values for acrylate polymers and may vary slightly based on the specific instrument and sample conditions.
| Element | Orbital | Functional Group | Typical Binding Energy (eV) |
| Carbon | C1s | C-C, C-H | ~284.8 |
| Carbon | C1s | C-O | ~286.5 |
| Carbon | C1s | O=C-O | ~288.9 |
| Oxygen | O1s | C=O | ~532.0 |
| Oxygen | O1s | C-O | ~533.5 |
Raman Spectroscopy for Structural Information
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations. It is used to identify molecules and study their structure and bonding. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The change in frequency, known as the Raman shift, corresponds to the energy of specific molecular vibrations (e.g., stretching, bending).
For this compound, both the monomer and its corresponding polymer exhibit characteristic Raman spectra. The technique can be used to monitor the polymerization process by observing the disappearance of the vinyl C=C stretching band of the acrylate monomer. In the resulting polymer, poly(this compound), Raman spectroscopy can provide information on the conformational order and the structure of the polymer backbone and side chains. researchgate.net The analysis of vibrational modes, such as the carbonyl (C=O) stretch, C-O-C stretches, and various CH₂ and CH₃ vibrations, confirms the chemical structure of the material. researchgate.net
Research Findings: Studies on various polyacrylates have established the characteristic Raman shifts for the functional groups present in these molecules. researchgate.net The intense band corresponding to the C=O stretching vibration is a prominent feature. The region from 800 to 1500 cm⁻¹ contains a fingerprint of overlapping peaks from C-C and C-O stretching and CH₂/CH₃ bending vibrations, which can be used to analyze the polymer's structural details.
Table 2: Characteristic Raman Shifts for this compound Note: These values are based on characteristic frequencies for acrylate and ester functional groups.
| Vibrational Mode | Functional Group | Approximate Raman Shift (cm⁻¹) |
| C=C Stretch (monomer) | Acrylate | ~1635 |
| C=O Stretch | Ester | ~1730-1750 |
| CH₂/CH₃ Bending | Alkyl groups | ~1450-1470 |
| C-O-C Symmetric Stretch | Ester/Ether | ~1150-1250 |
| C-C Backbone Stretch | Polymer chain | ~800-900 |
Small-Angle X-ray Scattering (SAXS) for Condensed Structure Analysis
Small-Angle X-ray Scattering (SAXS) is an analytical technique used to study the structure of materials on a scale of approximately 1 to 100 nanometers. cea.frrsc.org It measures the elastic scattering of X-rays at very small angles from a sample containing nanoscale inhomogeneities. cea.fr The resulting scattering pattern is an average of the structures within the sample volume and provides information on the size, shape, and arrangement of these nanoscale features. nih.gov
In the context of this compound research, SAXS is particularly valuable for analyzing the condensed state structure of its polymers. It can be used to characterize the morphology of block copolymers containing a poly(this compound) segment, determine the size and shape of polymer micelles or nanoparticles in solution, and analyze the phase behavior of polymer blends. researchgate.net The technique is sensitive to fluctuations in electron density, making it ideal for studying the nanoscale domain spacing in self-assembled polymeric systems. cea.fr For example, time-resolved SAXS studies can monitor the evolution of particle size and number during emulsion polymerization. nih.gov
Research Findings: SAXS analysis on polymeric systems can reveal ordered structures such as lamellar, cylindrical, or spherical domains. The position of the peaks in the scattering profile relates to the characteristic distances between these structural features. For example, in a study of a diblock copolymer melt, SAXS patterns were used to identify various ordered phases like hexagonal and cubic packings, depending on the thermal history of the sample. researchgate.net The scattering data can be fitted with models to extract quantitative parameters such as the radius of gyration for polymer coils or the size of spherical particles. nih.gov
Table 3: SAXS Data Interpretation for a Hypothetical Poly(this compound) Nanoparticle System
| Parameter | Symbol | Description | Example Finding |
| Scattering Vector | q | Related to the scattering angle (θ) and X-ray wavelength (λ) | Peak position at q = 0.05 Å⁻¹ |
| Radius of Gyration | R_g | A measure of the overall size of the polymer nanoparticle | 15 nm, determined from Guinier plot analysis |
| Particle Diameter | D | The diameter of spherical particles | 25 nm, consistent with Transmission Electron Microscopy (TEM) results |
| Interparticle Distance | d | The characteristic spacing between ordered particles | 125.6 Å, calculated from the primary peak position (d = 2π/q) |
X-ray Diffraction (XRD) for Crystallographic Structure
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced atomic planes within a crystal lattice. youtube.comyoutube.com The resulting diffraction pattern of peak intensities versus diffraction angle is unique to a specific crystalline material and provides information about its crystal structure, phase, and degree of crystallinity. youtube.comwikipedia.org
For polymers like poly(this compound), which are often semi-crystalline or amorphous, XRD is used to assess the degree of structural order. A fully crystalline material produces a pattern of sharp, well-defined peaks. youtube.com In contrast, a completely amorphous material, lacking long-range atomic order, produces a pattern with very broad, diffuse humps. youtube.com Semi-crystalline polymers exhibit a combination of sharp peaks (from the crystalline regions, or crystallites) superimposed on a broad amorphous halo. The relative areas of the crystalline peaks and the amorphous halo can be used to quantify the percent crystallinity. The width of the diffraction peaks can also provide an estimate of the average size of the crystallites through the Scherrer equation. youtube.com
Research Findings: XRD patterns of acrylate-based polymers typically show their predominantly amorphous nature, characterized by one or two broad halos. For instance, an XRD spectrum of an acrylic resin would show broad peaks indicating the absence of long-range crystalline order. researchgate.net In cases where some crystallinity is present, the diffraction peaks can be indexed to determine the unit cell of the crystal lattice. The diffraction pattern is a fundamental characteristic that helps in identifying the material and understanding its physical properties, which are heavily influenced by the degree of crystallinity.
Table 4: Interpretation of a Hypothetical XRD Pattern for Semi-Crystalline Poly(this compound)
| Diffraction Angle (2θ) | d-spacing (Å) | Intensity | Interpretation |
| ~20° | ~4.4 | Broad | Amorphous Halo: Indicates short-range order in the amorphous polymer chains. |
| 22.5° | 3.95 | Sharp, Low | Crystalline Peak: Corresponds to a specific set of lattice planes in the crystalline domains. |
| 41.0° | 2.20 | Sharp, Very Low | Crystalline Peak: Corresponds to another set of lattice planes, indicating a degree of crystallinity. |
Theoretical and Computational Investigations of Carbethoxymethyl Acrylate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. nih.gov DFT is a computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.govrsc.org It has been successfully applied to analyze various radical polymerization processes, including the homo- and copolymerization of acrylates. researchgate.net Methodologies such as B3LYP, often paired with basis sets like 6-31+G(d) or 6-311+G(d,p), are commonly used to optimize molecular geometries and calculate the frequencies of reactants, products, and transition states for acrylate (B77674) systems. nih.govugent.beresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that describes chemical reactivity through the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The electronic properties and reactive sites of a molecule can be evaluated using FMO analysis. bhu.ac.in
For Carbethoxymethyl Acrylate, the key reactive sites are the carbon-carbon double bond (the acrylate moiety) and the carbonyl group. The HOMO is typically localized on the C=C bond, making it susceptible to electrophilic attack and radical addition, which is the crucial step in polymerization. The LUMO is generally centered on the carbonyl group and the adjacent carbon atom, indicating these sites are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap often correlating with higher reactivity. Introducing different substituent groups can tune these frontier orbital energy levels and thus modify the molecule's reactivity. epa.gov
| Orbital | Typical Location in Acrylates | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | π-orbital of the C=C double bond | Site of electrophilic attack and radical addition; donates electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | π*-orbital of the C=C-C=O conjugated system | Site of nucleophilic attack; accepts electrons. |
Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. youtube.com Transition State Theory (TST) is used to explain and calculate the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org
For acrylate systems, DFT calculations have been employed to study various reaction mechanisms. For example, in the context of polymerization, computational studies on alkyl acrylates show that chain transfer to monomer (CTM) reactions most likely occur via hydrogen abstraction from the ester group by the live polymer chain. nih.gov The energy barriers for these abstraction reactions can be calculated, and the results often show good agreement with experimental data. nih.gov
In other reactions, such as the catalyzed esterification between an epoxy group and acrylic acid, DFT calculations have revealed that catalyzed pathways have significantly lower activation barriers than uncatalyzed ones. mdpi.com By comparing the calculated activation energies of different proposed mechanisms, researchers can determine the most favorable reaction pathway. mdpi.com
| Acrylate Reaction Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Chain Transfer to Monomer (CTM) | DFT (M06-2X) | Hydrogen abstraction from the methylene (B1212753) group of the ethyl ester is a likely mechanism. | nih.gov |
| Thermal Self-Initiation | DFT | Formation of a diradical from two monomer units is a key step. | wpmucdn.com |
| Epoxy-Acrylic Acid Esterification | DFT | A benzimidazole-catalyzed pathway has a lower activation energy barrier than the uncatalyzed reaction. | mdpi.com |
| Diels-Alder Cycloaddition | DFT | Substituents on the acrylate dienophile affect the activation barrier of the reaction. | researchgate.net |
Molecular Dynamics Simulations
While quantum mechanics is suited for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. ethz.ch By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from the folding of a single chain to the bulk properties of a material.
MD simulations are a powerful tool for investigating the non-covalent interactions between molecules and for exploring the conformational landscape—the full range of three-dimensional shapes a molecule can adopt. nih.govmdpi.com For a molecule like this compound, the flexibility of the carbethoxymethyl side chain allows it to adopt numerous conformations, which can influence how it interacts with other molecules, solvents, or surfaces.
In studies of similar acrylate systems, MD simulations have been used to evaluate the interactions between acrylate trimers and various organic solvents to understand the origins of biocompatibility. nih.gov By calculating radial distribution functions (RDFs), these simulations can quantify the affinity between different parts of the acrylate molecule and surrounding solvent molecules, revealing, for instance, that weaker miscibility with nonpolar foulants contributes to better biocompatibility. nih.gov Such an approach could be used to predict how poly(this compound) interacts with different environments.
The macroscopic properties of a polymer, such as its viscosity and elasticity (rheology), are governed by the dynamics of its constituent chains at the molecular level. MD simulations can bridge this gap by modeling the collective motion of polymer chains. These simulations can help understand how factors like chain length, entanglement, and interactions with fillers or solvents affect the material's bulk rheological behavior. nih.gov
Computational Approaches to Polymerization Mechanisms
The process of polymerization involves a complex network of reactions, including initiation, propagation, termination, and chain transfer. ugent.be Computational chemistry provides a framework for investigating each of these steps in detail, offering a level of mechanistic insight that complements experimental studies. sci-hub.se
Structure-Reactivity and Structure-Property Relationship Predictions
The chemical behavior and physical properties of an acrylate monomer and its resultant polymer are intrinsically linked to its molecular structure. Theoretical investigations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these connections for a range of acrylates. These studies allow for the prediction of reactivity, which is crucial for understanding polymerization kinetics, and physical properties, which define the performance of the final material.
Structure-Reactivity Relationships:
The reactivity of an acrylate monomer in polymerization is largely governed by the stability of the radical species formed and the electronic nature of the ester group. Studies on various acrylate esters reveal several key trends that can be applied to this compound.
Effect of the Ester Group: The nature of the ester side-chain (the carbethoxymethyl group in this case) influences the monomer's reactivity. The electron-withdrawing or donating character of this group can affect the electron density of the vinyl double bond, thereby influencing the rates of polymerization reactions. DFT studies have shown that the rate constants for propagation (k_p) in radical polymerization can be effectively modeled and predicted, providing insight into how different ester functionalities impact polymerizability. ugent.be
α-Substitution: The presence or absence of a substituent on the alpha-carbon (the carbon atom of the vinyl group to which the carbonyl group is attached) has a significant impact on reactivity. For instance, methacrylates (which have a methyl group on the alpha-carbon) generally exhibit different reactivity compared to acrylates. Research comparing acrylates and methacrylates has shown that acrylate radicals tend to have lower reaction barriers (ΔE_TS) for addition reactions than methacrylate (B99206) radicals. frontiersin.org Since this compound is an acrylate, it is predicted to follow the reactivity patterns of this class, characterized by a higher propagation rate compared to its methacrylate counterpart.
Reaction Barriers: Theoretical models based on DFT calculations can predict the energy barriers for key reactions in polymerization, such as radical propagation. The Bell-Evans-Polanyi principle, which describes a linear relationship between activation energy and reaction enthalpy, is often applied in these studies. frontiersin.orgnih.gov For acrylate radical reactions, a general trend is observed where a lower stabilization energy of the product corresponds to a lower reaction barrier. nih.gov
Structure-Property Relationships:
The structure of the monomer is a primary determinant of the mechanical and physical properties of the resulting polymer network.
Monomer Structure and Mechanical Properties: The size and flexibility of the ester side-chain play a crucial role in defining the properties of the polymer. For example, increasing the molecular weight or the length of a flexible unit (like an ethylene (B1197577) glycol chain) in an acrylate monomer can decrease the final conversion rate during polymerization due to reduced flexibility. researchgate.net The carbethoxymethyl group in this compound is relatively small and contains an ester linkage, which will influence the polymer's glass transition temperature (Tg), flexibility, and adhesion characteristics.
The following table summarizes the predicted relationships between the structural elements of an acrylate monomer, such as this compound, and its reactivity and final polymer properties, based on studies of analogous systems.
| Structural Feature | Effect on Reactivity | Effect on Polymer Properties | Relevant Findings from Analogous Systems |
| Acrylate Backbone | Higher propagation rate constants (k_p) compared to methacrylates. ugent.be | Leads to different network structures and properties than methacrylates. | Acrylates generally polymerize faster than their corresponding methacrylate counterparts. researchgate.net |
| Ester Side-Chain (Carbethoxymethyl group) | Influences electronic density of the double bond, affecting reaction rates. | Determines polarity, adhesion, and glass transition temperature (Tg) of the polymer. | The polarity and size of the pendant group are known to affect polymerizability. ugent.be |
| Absence of α-Methyl Group | Lower reaction barriers for radical addition compared to methacrylates. frontiersin.org | Contributes to greater chain flexibility in the resulting polymer compared to polymethacrylates. | Acrylate radicals (X=ACR) show lower average reaction barriers than methacrylate radicals (X=MA). frontiersin.org |
Machine Learning Applications in Acrylate Chemistry Research
Machine learning (ML) has emerged as a transformative tool in materials science, and its application to acrylate chemistry is rapidly accelerating research and development. ML models can analyze vast datasets to uncover complex structure-property relationships, predict reaction outcomes, and guide the discovery of new materials with desired characteristics, often circumventing time-consuming and costly experimental work. nih.gov
Predicting Reaction Barriers and Kinetics:
One of the significant applications of ML in this field is the prediction of reaction kinetics. Researchers have successfully developed ML models, such as those based on the random forest (RF) algorithm, to predict the reaction barriers (ΔE_TS) for radical reactions involving acrylates and methacrylates. frontiersin.orgnih.gov
Model Development: These models are trained on datasets generated from high-throughput DFT calculations. The input features for the models often consist of simple descriptors derived from the chemical structures of the reacting molecules. frontiersin.org
Performance: RF-based models have shown excellent performance in predicting reaction barriers, providing a much faster alternative to direct DFT calculations. frontiersin.orgnih.gov This acceleration is crucial for screening large numbers of potential reactions and for optimizing polymerization processes.
Discovery of Novel Polymer Compositions:
ML, particularly in the form of active learning, is also being used to guide the discovery of new acrylate-based photopolymer compositions.
Active Learning Approach: In this methodology, an ML model, such as a Gaussian Process Regression (GPR) model, is trained on an initial set of experimental data. The model then suggests new material compositions that are most likely to possess the desired properties (e.g., a specific Young's modulus or hardness). These compositions are then synthesized and tested, and the results are fed back into the model to improve its predictive accuracy in an iterative cycle.
Property Prediction: This approach has been successfully used to develop models that can predict a range of mechanical properties, including Young's modulus, peak stress, and ultimate strain, based on the monomer composition of the resin. This allows for the targeted design of materials tailored to specific applications.
Forecasting Polymer Properties:
ML models are also being employed to forecast the properties of polymers during the polymerization process. For instance, AI techniques have been used to predict key properties like monomer conversion and molar mass distributions in butyl acrylate polymerizations with high accuracy, even with limited datasets. ugent.be Random forest and kernel density regression are among the ML methods that have proven effective for these predictions. ugent.be
The table below provides an overview of representative machine learning applications in acrylate chemistry research.
| Application Area | Machine Learning Model | Input Features | Predicted Property | Significance |
| Reaction Barrier Prediction | Random Forest (RF) frontiersin.orgnih.gov | Simple descriptors based on chemical structures of reactants. frontiersin.org | Reaction barriers (ΔE_TS) for radical reactions. frontiersin.orgnih.gov | Accelerates the prediction of reaction kinetics, circumventing time-consuming DFT calculations. nih.gov |
| Material Discovery | Gaussian Process Regression (GPR) | Monomer composition ratios. | Young's modulus, peak stress, ultimate strain, Shore A hardness. | Enables informed selection of material compositions to achieve target properties and accelerates material discovery. |
| Polymer Property Forecasting | Random Forest (RF), Kernel Density (KD) Regression ugent.be | Time, initial monomer concentration, etc. ugent.be | Monomer concentration, macromonomer content, molar mass distributions. ugent.be | Provides accurate real-time predictions of polymer properties during polymerization. ugent.be |
Research Applications in Materials Science and Engineering
Design and Synthesis of Advanced Polymeric Materials
The incorporation of carbethoxymethyl acrylate (B77674) into polymer chains allows for the precise tuning of material properties. Researchers are leveraging this capability to develop a new generation of polymers for a range of applications, from protective coatings to sophisticated smart materials.
Functional Coatings and Adhesives
Polymers incorporating carbethoxymethyl acrylate are under investigation for use in functional coatings and adhesives. The ester group in this compound can be hydrolyzed, which can alter the surface properties of a coating, a feature that is being explored for creating materials with tunable surface characteristics. The ability to modify the polymer composition allows for the control of adhesive properties such as peel strength and shear strength.
Development of Hydrogels and Smart Materials
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a key area of research. This compound can be copolymerized with other monomers to create hydrogels with specific properties. For instance, the thermoresponsive behavior of some hydrogels, where their swelling and shrinking are dependent on temperature, can be modified by the inclusion of different acrylate monomers. These "smart" materials have potential applications in areas such as drug delivery and soft robotics. Research into thermoresponsive hydrogels often involves creating copolymer networks that respond to temperature changes, and the specific composition of these networks dictates their performance.
Photoresist Formulations and Photolithography
In the field of microelectronics and microfabrication, photoresists are critical materials used to pattern substrates. Acrylate-based polymers are frequently used in photoresist formulations due to their high resolution and sensitivity. This compound can be incorporated into these formulations to tailor the properties of the photoresist, such as its solubility and etching resistance. The performance of a photoresist, including its resolution and the precision of the patterns it can create, is highly dependent on the molecular structure of the polymer backbone. While specific performance data for photoresists containing this compound is not detailed in the available literature, the general principles of photoresist design indicate that its inclusion could offer a way to fine-tune these critical properties.
Biomaterials and Tissue Engineering Applications (Material Design Focus)
The design of biomaterials for tissue engineering is a rapidly advancing field. Polymers based on this compound are being explored for their potential in creating scaffolds that can support tissue regeneration and for their ability to interact with biological systems in a controlled manner.
Scaffold Design and Polymer Degradation Studies
In tissue engineering, biodegradable scaffolds are used to provide a temporary structure for cells to grow and form new tissue. The ideal scaffold should degrade at a rate that matches the rate of tissue formation. The degradation of acrylic polymers can occur through enzymatic processes that break down the polymer chains. frontiersin.orgnih.gov The rate of this degradation is influenced by the polymer's chemical structure and the surrounding environment. mdpi.com
While specific degradation rate data for scaffolds made from this compound is not available in the reviewed literature, studies on similar biodegradable polyesters provide insights into how such materials break down. For example, the enzymatic degradation of poly(ε-caprolactone) (PCL), a common biodegradable polyester, is known to be influenced by factors such as crystallinity and molecular weight. The introduction of different monomers, such as this compound, into a polymer chain would be expected to alter its degradation profile.
Table 1: Factors Influencing the Enzymatic Degradation of Biodegradable Polyesters
| Factor | Influence on Degradation Rate | Reference |
| Enzyme Concentration | Higher concentrations generally lead to faster degradation. | |
| Polymer Crystallinity | Degradation often initiates in the amorphous regions, so higher crystallinity can slow the overall rate. | |
| Molecular Weight | Lower molecular weight polymers tend to degrade more quickly. | mdpi.com |
| Copolymer Composition | The presence of more readily hydrolyzable or enzymatically cleavable units can accelerate degradation. |
Cell-Material Interactions and Surface Mobility Regulation
The way cells interact with a biomaterial surface is crucial for the success of any tissue engineering strategy. The surface properties of a material, including its chemistry and topography, can influence cell adhesion, proliferation, and differentiation. Research has shown that the surface of materials can be engineered to control these interactions.
Table 2: General Observations on Cell-Material Interactions with Polymeric Surfaces
| Surface Property | Effect on Cell Behavior |
| Surface Chemistry | Can promote or inhibit the adsorption of specific proteins that mediate cell adhesion. |
| Surface Topography | Micro- and nano-scale features can guide cell alignment and influence differentiation. |
| Surface Wettability | Affects protein conformation and subsequent cell response. |
| Surface Stiffness | Can influence cell spreading, proliferation, and differentiation pathways. |
Sustainability and Environmental Considerations in Acrylate Research
Strategies for Green Synthesis of Acrylates
The traditional synthesis of acrylates often relies on petrochemical feedstocks. However, significant research is underway to develop more sustainable and environmentally friendly production methods. These "green" strategies focus on the use of renewable resources and more efficient, less hazardous chemical processes.
A primary approach to greening the synthesis of 2-carboxyethyl acrylate (B77674) involves the sustainable production of its precursor, acrylic acid. nih.govresearchgate.net Conventional methods for producing acrylic acid involve the oxidation of propylene (B89431), a byproduct of ethylene (B1197577) and gasoline production, which is heavily dependent on fossil fuels. nih.govmcc-methacrylates.com To mitigate this, researchers are exploring bio-based routes to acrylic acid.
One of the most promising pathways is the catalytic dehydration of lactic acid, which can be produced through the fermentation of renewable carbohydrates like starch and sugars from corn or sugarcane. nih.govresearchgate.netnih.govmcc-methacrylates.com This biotechnological approach significantly reduces the reliance on fossil fuels. nih.govresearchgate.net Another avenue being explored is the use of glycerol (B35011), a byproduct of biodiesel production, as a feedstock for acrylic acid synthesis. nih.gov Furthermore, genetically engineered microorganisms, such as Escherichia coli, are being developed to ferment renewable carbon sources directly to 3-hydroxypropionic acid (3-HP), which is then dehydrated to acrylic acid. nih.govmcc-methacrylates.com
Beyond the precursor, green synthesis strategies for acrylate esters are also being developed. Enzymatic and biocatalytic methods offer a promising alternative to traditional chemical synthesis. acs.orgnih.gov For instance, enzymes can be used to catalyze the esterification of acrylic acid, a process that can be more selective and occur under milder conditions than conventional chemical methods. acs.org Continuous flow processes are also being investigated as a means to synthesize acrylate monomers more efficiently and safely, minimizing side reactions and facilitating easier handling of materials.
The development of catalysts is crucial for these green synthesis routes. For example, new catalyst formulations are being designed to improve the yield of acrylic acid from lactic acid dehydration, making the bio-based process more economically viable. nih.gov Selenium-modified microgel catalysts have also shown high activity for the oxidation of acrolein to acrylic acid and its esters using hydrogen peroxide, a greener oxidizing agent.
These advancements in the sustainable production of acrylic acid and the direct synthesis of acrylate esters pave the way for a more environmentally responsible manufacturing process for 2-carboxyethyl acrylate and its derivatives.
Polymer Degradation Mechanisms and Chemical Recycling Studies
The end-of-life fate of polymers is a critical aspect of their environmental footprint. Research into the degradation and recycling of poly(2-carboxyethyl acrylate) and similar acrylate polymers is essential for developing a circular economy for these materials.
Thermal Degradation of Acrylate Polymers
The thermal degradation of polymers, or their breakdown at elevated temperatures, is a key consideration for both their application limits and potential for chemical recycling through pyrolysis. The thermal stability and degradation pathways of polyacrylates are influenced by their chemical structure, including the nature of the ester group. acs.orgacs.org
For polyacrylates containing carboxylic acid groups, such as poly(2-carboxyethyl acrylate), the thermal degradation process can be complex. Generally, the degradation of poly(acrylic acid) and its copolymers involves dehydration and decarboxylation reactions. nih.gov The presence of the carboxyethyl group in poly(2-carboxyethyl acrylate) introduces an ester linkage, which can also be a point of thermal cleavage.
Studies on similar acrylate polymers provide insights into the likely degradation mechanisms. For instance, the pyrolysis of copolymers of 2-ethylhexyl acrylate and acrylic acid at around 230°C results in the formation of the corresponding alkene (2-ethylhexene-1), alcohol (2-ethylhexanol-1), and the original monomers. youtube.com This suggests that the thermal degradation of poly(2-carboxyethyl acrylate) could proceed through a combination of chain scission, ester decomposition, and decarboxylation, potentially yielding acrylic acid, among other products. nih.gov
The thermal stability of polyacrylates is also affected by the presence of metal ions. For metal salts of poly(acrylic acid), the thermal stability can vary depending on the metal, with a general stability sequence of Zn=Co > Ni > Cu. acs.org This is relevant for applications where the carboxylic acid groups of poly(2-carboxyethyl acrylate) may be neutralized.
The main thermal degradation products of many poly(alkyl methacrylates) are their corresponding monomers, making pyrolysis a viable recycling method. nih.govmdpi.com While specific data for poly(2-carboxyethyl acrylate) is limited, the general principles of polyacrylate thermal degradation suggest that pyrolysis could be a potential route for recovering valuable chemical precursors.
Table 1: General Thermal Degradation Products of Acrylate Copolymers
| Polymer Type | Key Degradation Products |
| Copolymers of 2-ethylhexyl acrylate and acrylic acid | 2-ethylhexene-1, 2-ethylhexanol-1, 2-ethylhexyl acrylate |
| Poly(alkyl methacrylates) | Corresponding alkyl methacrylate (B99206) monomers, carbon dioxide, carbon monoxide |
| Poly(acrylic acid) | Water (from dehydration), Carbon dioxide (from decarboxylation) |
Mechanochemical Depolymerization Strategies
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging and sustainable approach to polymer recycling. nih.govresearchoutreach.org This method offers the potential for depolymerization under milder conditions than thermal processes, often leading to higher selectivity and reduced energy consumption. youtube.comresearchoutreach.org
Two primary mechanochemical techniques are being explored for the degradation of acrylate polymers: ball-milling and ultrasonication.
Ball-milling involves the grinding of the polymer with hard balls in a rotating or vibrating mill. The mechanical forces generated during collisions can lead to chain scission and, in some cases, depolymerization back to the monomer. researchgate.netacs.org For example, poly(methyl methacrylate) (PMMA) can undergo significant depolymerization to its monomer within minutes of grinding. acs.org The efficiency of this process is influenced by factors such as temperature, the presence of small amounts of liquid, and the size and number of the milling balls. acs.org The glass transition temperature (Tg) of the polymer has also been identified as a key predictor of the degradation rate. acs.orgresearchgate.net While specific studies on poly(2-carboxyethyl acrylate) are not yet available, the principles suggest that ball-milling could be a viable strategy for its degradation, with the polar carboxylic acid groups potentially influencing the process.
Ultrasonication uses high-frequency sound waves to create cavitation bubbles in a polymer solution. The collapse of these bubbles generates localized high pressures and temperatures, leading to polymer chain cleavage. nih.govnih.gov The rate of ultrasonic degradation of poly(alkyl methacrylates) has been shown to increase with the length of the alkyl side chain. nih.gov This suggests that the structure of the ester group in poly(2-carboxyethyl acrylate) would play a role in its susceptibility to ultrasonic degradation. The degradation process is also affected by the solvent used and the intensity of the ultrasound. nih.gov
These mechanochemical strategies represent a promising frontier for the low-energy, chemical recycling of acrylate polymers, including those derived from 2-carboxyethyl acrylate. nih.govresearchgate.net
Environmental Fate of Acrylate-Based Materials (excluding toxicity)
Understanding how acrylate-based materials behave in the environment is crucial for assessing their long-term impact. The environmental fate is determined by a combination of biotic (biodegradation) and abiotic (e.g., photodegradation, hydrolysis) processes.
The presence of ester groups in polyacrylates makes them susceptible to hydrolysis, which can be a first step in their degradation pathway. The carboxylic acid groups in poly(2-carboxyethyl acrylate) can influence its water solubility and interaction with the environment.
Research on the photodegradation of poly(methyl methacrylate) (PMMA) has shown that exposure to UV radiation, similar to that in sunlight, can cause chain scission and a decrease in molecular weight. govinfo.gov This suggests that polymers based on 2-carboxyethyl acrylate would also be susceptible to photodegradation over time when exposed to outdoor conditions.
A recent study has demonstrated a method to degrade polyacrylate homopolymers by first partially hydrolyzing the ester side chains to install carboxylic acids along the polymer backbone. nih.gov These carboxylic acids are then converted into alkenes and subsequently cleaved through ozonolysis. nih.gov This one-pot sequential process highlights a potential pathway for the controlled degradation of acrylate polymers. nih.gov
While comprehensive studies on the specific environmental fate of poly(2-carboxyethyl acrylate) are still needed, the existing knowledge on related polyacrylates provides a foundation for understanding its potential degradation pathways in the environment. The interplay between its ester and carboxylic acid functionalities will be a key factor in determining its persistence and ultimate fate.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of well-defined polymers from Carbethoxymethyl acrylate (B77674) is a key area of future research. While conventional free-radical polymerization has been a workhorse for acrylate polymerization, the focus is shifting towards more controlled and precise synthetic methods. The exploration of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offers the potential to synthesize poly(Carbethoxymethyl acrylate) with predetermined molecular weights, narrow molecular weight distributions, and controlled end-group functionalities. sigmaaldrich.com These methods would enable the creation of polymers with precisely tailored properties for specific applications.
Future research will likely focus on optimizing these CRP techniques for this compound, including the development of novel catalyst systems that are more efficient, tolerant to impurities, and environmentally benign. cmu.edu Furthermore, exploring catalyst-free visible-light-driven radical polymerization could offer a greener and more sustainable pathway for the synthesis of poly(this compound). chemrxiv.org The development of these novel synthetic pathways will be crucial for accessing a new generation of advanced materials based on this versatile monomer.
Advanced Polymer Architectures and Complex Copolymers
Beyond linear homopolymers, the future of this compound lies in the creation of more complex and functional polymer architectures. The synthesis of block copolymers incorporating this compound is a promising avenue of research. cmu.edursc.org By combining a poly(this compound) block with other polymer blocks possessing different properties (e.g., hydrophobicity, rigidity), it is possible to create amphiphilic block copolymers that can self-assemble into various nanostructures, such as micelles and vesicles. These nanostructures have potential applications in drug delivery, nanotechnology, and coatings. mdpi.com
The development of other advanced architectures, such as star-shaped polymers, graft copolymers, and hyperbranched polymers, will also be a key focus. nih.gov These architectures can impart unique rheological, mechanical, and solution properties to the resulting materials. For instance, hyperbranched poly(this compound) could exhibit lower viscosity and higher solubility compared to its linear counterpart, making it attractive for applications in coatings and adhesives. pstc.org The synthesis and characterization of these complex copolymers and advanced architectures will open up new possibilities for the application of this compound in high-performance materials.
Integration with Artificial Intelligence and Machine Learning for Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of polymer science, and this compound is no exception. rsc.orgresearchgate.net These computational tools can significantly accelerate the design and discovery of new materials by predicting polymer properties, optimizing reaction conditions, and identifying promising new polymer structures. youtube.com
In the context of this compound, AI and ML can be used to:
Develop quantitative structure-property relationships (QSPRs): By training ML models on existing data, it is possible to predict the properties of new polymers based on their chemical structure. This can guide the design of new this compound-based polymers with desired characteristics, such as specific mechanical strength, thermal stability, or adhesive properties. researchgate.net
Accelerate material discovery: AI algorithms can screen vast virtual libraries of potential copolymers and polymer architectures containing this compound to identify candidates with the most promising properties for a given application. This can significantly reduce the time and experimental effort required for material discovery. youtube.com
Optimize synthetic pathways: ML models can be used to optimize the reaction conditions for the polymerization of this compound, leading to higher yields, better control over polymer properties, and more efficient manufacturing processes.
The development of comprehensive databases of this compound-based polymers and their properties will be crucial for the successful implementation of AI and ML in this area.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The future development of advanced materials based on this compound will require a highly interdisciplinary approach, bridging the fields of chemistry, materials science, and engineering. Chemists will play a crucial role in developing novel synthetic pathways and creating new polymer architectures. dntb.gov.uadoabooks.org Materials scientists will be responsible for characterizing the physical, chemical, and mechanical properties of these new materials and understanding the relationship between their structure and performance. nih.govnih.gov Engineers will then translate these fundamental discoveries into real-world applications, designing and fabricating devices and systems that leverage the unique properties of this compound-based polymers. specialchem.comspecialchem.com
Collaborative research at this interface will be essential for tackling complex challenges and unlocking the full potential of this compound in areas such as:
Biomaterials: The biocompatibility and tunable properties of this compound-based polymers make them promising candidates for applications in tissue engineering, drug delivery, and medical implants. nih.govnih.gov
Advanced Coatings: The ability to precisely control the architecture and functionality of poly(this compound) can lead to the development of coatings with improved adhesion, durability, and specialized properties such as anti-fouling or self-healing capabilities.
Sustainable Materials: Research into the recyclability and biodegradability of this compound-based polymers will be crucial for developing more environmentally friendly materials. nih.gov
By fostering collaboration between these disciplines, the scientific community can accelerate the pace of innovation and bring new and improved materials based on this compound from the laboratory to the marketplace.
Q & A
Q. What are the recommended synthetic routes for carbethoxymethyl acrylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via catalytic cycloaddition or base-catalyzed reactions, as inferred from analogous isocyanide syntheses. For instance, Ugi’s procedure using phosgene or phosphorus oxychloride has been applied to carbethoxymethyl isocyanide, with catalytic copper systems showing potential for improved efficiency . Key variables include:
- Catalyst selection : Copper catalysts may reduce side reactions compared to traditional bases.
- Temperature : Optimal ranges (e.g., 50–80°C) minimize decomposition of reactive intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Yield and purity are monitored via gas chromatography (GC) or HPLC, with impurities often arising from incomplete esterification or hydrolysis.
Q. How should researchers characterize this compound using spectroscopic techniques, and what spectral markers are critical?
Characterization relies on ¹H NMR and FTIR to confirm structural integrity:
- ¹H NMR : Peaks at δ 3.7 ppm (–OCH₂ from methacrylate) and δ 4.1 ppm (–OCH₂ from acrylate) are diagnostic. Methyl groups in the carbethoxy moiety appear at δ 1.1–1.7 ppm .
- FTIR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1630 cm⁻¹ (C=C stretch) confirms acrylate functionality.
Cross-validation with mass spectrometry (e.g., ESI-MS) ensures molecular weight accuracy.
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across different studies?
Discrepancies in toxicity assessments (e.g., carcinogenicity classification) require:
- Source evaluation : Prioritize studies adhering to OECD/GHS guidelines (e.g., IARC evaluations for ethyl acrylate, which classify it as Group 2B ).
- Dose-response analysis : Compare NOAEL/LOAEL thresholds across in vivo studies.
- Mechanistic studies : Investigate metabolic pathways (e.g., esterase-mediated hydrolysis) to differentiate this compound’s reactivity from structurally similar acrylates .
Q. What methodological considerations are essential when copolymerizing this compound with other monomers?
Copolymerization design should address:
- Reactivity ratios : Use the Mayo-Lewis equation to predict monomer incorporation. For example, this compound’s electron-deficient double bond may favor radical copolymerization with electron-rich monomers like styrene.
- Thermal stability : Monitor for side reactions (e.g., transesterification) at elevated temperatures (>100°C) using TGA-DSC .
- Post-polymerization modification : The carbethoxy group allows functionalization via hydrolysis or aminolysis, enabling tailored material properties .
Q. How can researchers address inconsistencies in spectral data interpretation for this compound derivatives?
Spectral contradictions (e.g., overlapping peaks in ¹H NMR) are resolved by:
- Decoupling experiments : Use DEPT-135 to distinguish CH₂ and CH₃ groups.
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to assign ambiguous signals .
- Computational modeling : Compare experimental spectra with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
